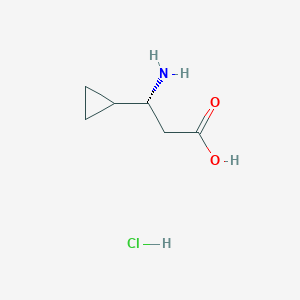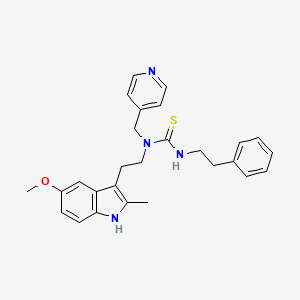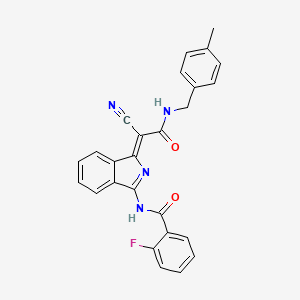
(S,R,S)-AHPC-C8-NH2 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-AHPC dihydrochloride, also known as VH032-NH2 dihydrochloride, is a VHL ligand used in the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs (e.g., GMB-475). GMB-475 induces the degradation of BCR-ABL1 with an IC 50 of 1.11 μM in Ba/F3 cells .
Chemical Reactions Analysis
(S,R,S)-AHPC dihydrochloride can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs (e.g., GMB-475). GMB-475 induces the degradation of BCR-ABL1 with an IC 50 of 1.11 μM in Ba/F3 cells .Wissenschaftliche Forschungsanwendungen
Catalyst Synthesis and Characterization
- Pt/C Catalyst Synthesis Using AHCP : Ammonium hexachloroplatinate (AHCP, (NH4)2PtCl6) is utilized for synthesizing Pt/C catalysts, potentially applicable in fuel cells. The study used high-resolution transmission electron microscopy (HRTEM) to characterize the size and distribution of Pt particles obtained from AHCP on a carbon support. This research signifies AHCP's role in catalyst synthesis due to its low decomposition temperature and high aqueous solubility at room temperature (Verde et al., 2005).
Material Science and Film Applications
- Ammonium Heptamolybdate Films in Organic Solar Cells : Ammonium heptamolybdate (AHM) and its derivatives were examined as hole transport layers (HTLs) in organic solar cells. AHM-based HTLs were found to outperform common alternatives for devices with deep HOMO level active materials, indicating its potential in enhancing solar cell efficiency (Qiu et al., 2014).
Biochemistry and Microbiology
- Mycobacterium tuberculosis AhpC Mechanism : A study on Mycobacterium tuberculosis alkylhydroperoxidase C (AhpC) revealed its unique catalytic mechanism, where all three cysteine residues in the active site are crucial for its antioxidant activity. This insight contributes to understanding the biochemical pathways and resistance mechanisms in isoniazid-resistant strains of M. tuberculosis (Chauhan & Mande, 2002).
- AhpC's Role in Cellular Iron Metabolism : Research on Escherichia coli alkyl hydroperoxide reductase subunit C (AhpC) demonstrated its additional role in cellular iron metabolism, impacting the synthesis of enterobactin, a siderophore essential for ferric iron transport under iron-limiting conditions (Ma & Payne, 2012).
Material Synthesis and Properties
- Silicon-Based Ceramics from Polymer Precursors : A hyperbranched polycarbosilane named AHPCS was prepared as a source for hybrid materials and as a precursor to inorganic solids with unique microstructures and properties. The research highlights AHPCS's role in producing silicon carbide (SiC) and other ceramics with potential applications in composites and microelectronics (Interrante et al., 2002).
Wirkmechanismus
Target of Action
The primary target of (S,R,S)-AHPC-C8-NH2 (dihydrochloride), also known as VH032-NH2 dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin ligase complex, which plays a crucial role in cellular processes such as protein degradation, cell cycle regulation, and hypoxia sensing .
Mode of Action
(S,R,S)-AHPC-C8-NH2 (dihydrochloride) acts as a ligand for the VHL protein, facilitating its recruitment . This compound can be connected to a ligand for a target protein (e.g., BCR-ABL1) via a linker to form Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by (S,R,S)-AHPC-C8-NH2 (dihydrochloride) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including misfolded proteins and proteins that need to be removed for regular cellular functions . By recruiting the VHL protein to target proteins, (S,R,S)-AHPC-C8-NH2 (dihydrochloride) facilitates the ubiquitination and degradation of these proteins .
Result of Action
The result of the action of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) is the degradation of its target proteins . For example, when connected to a ligand for BCR-ABL1, it forms a PROTAC that induces the degradation of BCR-ABL1 . This can have various molecular and cellular effects depending on the function of the target protein.
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H/t24-,25+,28-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLHRVOQDCWDGC-OXLNOHKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)


![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)
![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)
![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)
![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)

